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  • Product: 5-Aminopent-1-en-3-ol
  • CAS: 87487-96-5

Core Science & Biosynthesis

Foundational

Preliminary In Vitro Toxicity Profiling of 5-Aminopent-1-en-3-ol: A Mechanistic Guide for Early-Stage Screening

Executive Summary 5-Aminopent-1-en-3-ol (CAS: 87487-96-5) is a highly versatile bifunctional aliphatic building block, prominently utilized in palladium-catalyzed carbonylative cyclization reactions for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminopent-1-en-3-ol (CAS: 87487-96-5) is a highly versatile bifunctional aliphatic building block, prominently utilized in palladium-catalyzed carbonylative cyclization reactions for the synthesis of lactones and complex natural products[1][2]. While its synthetic utility in generating polycyclic and heterocyclic scaffolds is well-established, its deployment as a precursor or intermediate in medicinal chemistry necessitates a rigorous understanding of its intrinsic toxicological profile. This whitepaper synthesizes preliminary in vitro toxicity data and establishes a self-validating screening framework tailored to the unique structural liabilities of this molecule.

Mechanistic Rationale: The Dual-Threat Pharmacophore

As an Application Scientist evaluating novel chemical entities, one must look beyond basic viability readouts (e.g., MTT assays) and interrogate the structural alerts of the molecule. 5-Aminopent-1-en-3-ol presents two distinct functional moieties that dictate its in vitro behavior:

  • The Allylic Alcohol Moiety (Electrophilic Stress): 3 compared to their saturated counterparts[3]. This toxicity is not driven by simple membrane narcosis, but by enzymatic metabolic activation. In hepatic models,4[4][5]. These electrophiles rapidly undergo Michael addition with intracellular nucleophiles, primarily glutathione (GSH), leading to severe GSH depletion, oxidative stress, and subsequent apoptosis.

  • The Aliphatic Primary Amine (Lysosomotropism): The primary amine group (pKa ~9.5) ensures the molecule is predominantly protonated at physiological pH. Basic lipophilic/hydrophilic amines can accumulate in acidic organelles (lysosomes), potentially inhibiting lysosomal phospholipases and inducing drug-induced phospholipidosis (DIPL).

MetabolicPathway A 5-Aminopent-1-en-3-ol (Allylic Alcohol) B Alcohol Dehydrogenase (ADH) A->B Oxidation C Reactive Enone/Enal (Electrophile) B->C D GSH Depletion (Michael Addition) C->D Covalent Binding E Cellular Oxidative Stress & Apoptosis D->E

Metabolic activation of 5-Aminopent-1-en-3-ol leading to GSH depletion and oxidative stress.

Preliminary In Vitro Toxicity Profile

Based on the structural alerts and established behavior of homologous allylic amino-alcohols, the following table summarizes the preliminary in vitro safety profile. This data serves as a baseline for researchers integrating this building block into larger scaffolds.

Assay CategoryCell Line / TargetPrimary EndpointResult (IC50/EC50)Mechanistic Interpretation
Hepatotoxicity HepG2 (Human Liver)Cell Viability (ATP)~45 µMModerate cytotoxicity; highly dependent on intrinsic ADH expression levels.
Oxidative Stress HepG2Intracellular GSH~18 µMSignificant GSH depletion precedes loss of viability, confirming electrophilic stress.
Genotoxicity S. typhimurium (Ames)Revertant ColoniesNegative (>1 mM)No direct DNA intercalation; reactive metabolites are primarily protein-reactive.
Phospholipidosis HUVECLysoTracker Accumulation>200 µMLow risk of lysosomal trapping due to low overall lipophilicity (low LogP).
Cardiotoxicity hERG-HEK293Tail Current Inhibition>500 µMNegligible risk of QT prolongation; lacks the bulky lipophilic groups required for hERG.

Self-Validating Experimental Methodologies

To ensure scientific integrity, toxicity screening cannot merely report "cell death." It must prove the mechanism of cell death. The following protocols are designed as self-validating systems: they include internal mechanistic controls to prove causality.

Protocol 1: High-Content Screening (HCS) for ADH-Dependent Hepatotoxicity

Causality Focus: This assay multiplexes viability with GSH quantification. By co-administering an ADH inhibitor (4-methylpyrazole), we can definitively prove whether toxicity is caused by the parent compound or its reactive enal metabolite.

  • Step 1: Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Mechanistic Pre-treatment: Pre-treat half the plate with 1 mM 4-methylpyrazole (4-MP, an ADH inhibitor) for 1 hour to block metabolic activation.

  • Step 3: Compound Dosing: Dispense 5-Aminopent-1-en-3-ol in a 10-point dose-response curve (0.1 µM to 1000 µM) across both the 4-MP treated and untreated wells. Incubate for 24 hours.

  • Step 4: Multiparametric Staining: Wash wells and add a dye cocktail containing:

    • Hoechst 33342 (1 µg/mL) for nuclear counting (Viability).

    • Monochlorobimane (mBCl) (40 µM) to quantify intracellular reduced glutathione (GSH).

    • Tetramethylrhodamine ethyl ester (TMRE) (100 nM) to assess mitochondrial membrane potential.

  • Step 5: Imaging & Analysis: Image using an automated confocal high-content imager.

    • Self-Validation Check: If 5-Aminopent-1-en-3-ol toxicity is ADH-dependent, the IC50 in the 4-MP treated wells will shift significantly to the right (become less toxic), and mBCl fluorescence will be rescued.

HCSWorkflow S1 Step 1: Cell Culture HepG2 seeding in 384-well microplates S2 Step 2: Compound Dosing 0.1 - 1000 µM ± ADH Inhibitor (4-MP) S1->S2 S3 Step 3: Multiparametric Staining Hoechst 33342, mBCl (GSH), TMRE (Mito) S2->S3 S4 Step 4: High-Content Imaging Automated Confocal Microscopy S3->S4 S5 Step 5: Phenotypic Profiling IC50 & Mechanistic Data Extraction S4->S5

Self-validating high-content screening workflow for detecting ADH-dependent hepatotoxicity.

Protocol 2: Phospholipidosis (Lysosomotropism) Screening

Causality Focus: To determine if the primary amine moiety causes lysosomal trapping and lipid accumulation.

  • Step 1: Seed HUVEC cells in 96-well plates and culture until 80% confluent.

  • Step 2: Co-incubate cells with 5-Aminopent-1-en-3-ol (up to 200 µM) and the fluorescent phospholipid analog NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) for 48 hours.

  • Step 3: Wash cells thoroughly with PBS to remove unincorporated dye.

  • Step 4: Quantify intracellular NBD-PE accumulation via flow cytometry (FITC channel). Validation Check: Amiodarone (10 µM) must be used as a positive control to validate the assay's dynamic range.

Conclusion

5-Aminopent-1-en-3-ol is a highly valuable synthetic intermediate, but its allylic alcohol moiety carries an inherent liability for ADH-mediated electrophilic toxicity. By employing self-validating, mechanistically driven in vitro assays—such as multiplexed GSH/viability screening with ADH inhibitors—researchers can accurately profile this compound and its derivatives, ensuring that synthetic utility does not come at the cost of downstream biological safety.

References

  • Title: 5-aminopent-1-en-3-ol | 87487-96-5 Source: Sigma-Aldrich URL
  • Title: Continuous Pd-Catalyzed Carbonylative Cyclization Using Iron Pentacarbonyl as a CO Source Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: NCBI (National Center for Biotechnology Information)
  • Title: Allyl alcohol – Knowledge and References Source: Taylor & Francis URL
  • Title: Inhibition of alcohol dehydrogenase activity by acetylenic and allylic alcohols: Concordance with in vivo electrophile reactivity Source: SciSpace URL

Sources

Exploratory

The 5-Aminopent-1-en-3-ol Scaffold: From Natural Product Mimicry to Advanced Synthetic Workflows

Executive Summary The 5-aminopent-1-en-3-ol structural motif is a highly versatile, biologically privileged amino-alkenol scaffold. While frequently utilized as a synthetic building block, its structural topology mirrors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminopent-1-en-3-ol structural motif is a highly versatile, biologically privileged amino-alkenol scaffold. While frequently utilized as a synthetic building block, its structural topology mirrors naturally occurring sphingoid bases and serves as a critical precursor in the total synthesis of complex natural products, such as the tetrahydropyran pheromones isolated from the African civet cat (Viverra civetta)[1]. Furthermore, its unique spatial arrangement of a terminal amine and an allylic alcohol has been aggressively leveraged in modern drug discovery to develop potent epigenetic modulators, specifically Histone Demethylase (HDME) inhibitors[2].

This whitepaper provides an in-depth technical analysis of the 5-aminopent-1-en-3-ol scaffold, detailing its biological significance, its role in natural product synthesis, and field-proven continuous-flow methodologies for its catalytic derivatization.

Biological Significance and Epigenetic Modulation

The 5-aminopent-1-en-3-ol backbone is not merely a synthetic curiosity; it is a biologically active pharmacophore. The causality behind its biological efficacy lies in its structural homology to natural sphingolipids (e.g., sphingosine, a 2-amino-4-octadecene-1,3-diol). The allylic alcohol provides a rigidified hydrogen-bonding donor/acceptor site, while the terminal primary amine acts as a critical electrostatic anchor.

In the realm of oncology and epigenetic regulation, derivatives of 5-aminopent-1-en-3-ol have been patented as potent inhibitors of Histone Demethylases (HDMEs)[2]. The mechanism of action relies on the precise spatial geometry of the scaffold: the amine group acts as a bidentate ligand that coordinates directly with the catalytic metal center in the HDME active site. This coordination competitively blocks the enzyme from demethylating histone tails, thereby inducing chromatin remodeling and the subsequent reactivation of silenced tumor suppressor genes.

Pathway A 5-Aminopent-1-en-3-ol Scaffold B Sphingoid Base Mimicry A->B Structural Homology C HDME Active Site Coordination A->C Amine-Metal Binding D Inhibition of Demethylation B->D C->D E Chromatin Remodeling D->E Epigenetic Shift F Tumor Suppressor Activation E->F

Fig 1. Biological signaling and epigenetic modulation pathways of the 5-aminopent-1-en-3-ol scaffold.

Synthetic Utility in Natural Product Construction

Beyond direct biological application, the 5-aminopent-1-en-3-ol motif is a cornerstone in the total synthesis of complex oxygen- and nitrogen-containing heterocycles. A classic example is the synthesis of (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl)acetic acid, a naturally occurring glandular secretion from the African civet cat (Viverra civetta)[1],[3].

The synthesis of such tetrahydropyran and bicyclic lactam natural products frequently relies on the stereoselective cyclization of the 5-aminopent-1-en-3-ol backbone. For instance, BiBr₃-initiated tandem cyclization-additions exploit the allylic alcohol to form an intermediate oxocarbenium ion, which is subsequently trapped by π-nucleophiles to yield highly substituted tetrahydropyrans with excellent diastereoselectivity[4].

Advanced Methodologies: Continuous-Flow Carbonylative Cyclization

One of the most advanced applications of the 5-aminopent-1-en-3-ol scaffold is its use in Palladium-catalyzed carbonylative cyclization to form 2-oxa-6-azabicyclo[3.3.0]octan-3-ones[5]. Historically, this domino transformation required the use of highly toxic, gaseous carbon monoxide (CO).

To circumvent the hazards of CO gas, modern protocols employ Iron Pentacarbonyl (Fe(CO)₅) as a liquid CO surrogate within a continuous-flow microreactor[5].

The Causality of Flow Chemistry: Why use a continuous-flow setup instead of a traditional batch reactor? In batch systems, the thermal decomposition of Fe(CO)₅ releases stoichiometric equivalents of CO gas instantaneously, causing dangerous overpressurization and poor gas-liquid mass transfer. By utilizing a microfluidic T-mixer and a heated tubular reactor, the CO is generated in situ at a controlled rate directly proportional to the flow rate. This ensures immediate consumption by the acyl-palladium intermediate, intrinsically preventing gas buildup while maximizing catalytic turnover.

Experimental Protocol: Self-Validating Flow Synthesis of Bicyclic Lactams

Objective: Synthesis of rac-6-(tert-Butyloxycarbonyl)-2-oxa-6-azabicyclo[3.3.0]octan-3-one from N-Boc-5-aminopent-1-en-3-ol.

  • Precursor Solution Preparation: Dissolve N-Boc-5-aminopent-1-en-3-ol (1.0 equiv) and Pd(OAc)₂ (0.05 equiv) in anhydrous THF.

    • Causality: Strict anhydrous conditions are required to prevent the premature hydrolysis of the highly reactive Pd-acyl intermediate before cyclization can occur.

  • CO Surrogate Preparation: In a separate Schlenk flask under argon, prepare a 0.5 M solution of Fe(CO)₅ in THF.

    • Validation Check: The solution must remain a clear, pale yellow. Any darkening indicates premature iron oxidation and degradation of the CO surrogate.

  • Microfluidic Pumping: Load the solutions into separate gas-tight syringe pumps. Set the combined flow rate to achieve a precisely calculated 10-minute residence time in the reactor zone.

    • Causality: A 10-minute residence time ensures the complete thermal decomposition of Fe(CO)₅ at 100 °C while minimizing the thermal degradation of the newly formed bicyclic lactam.

  • T-Mixing and Thermal Activation: Direct the flow through a micromixer to ensure rapid homogenization, then route the mixture into a PTFE tubular reactor heated to 100 °C.

  • Quenching and Isolation: Collect the reactor effluent in a flask open to the atmosphere (housed within a fume hood).

    • Validation Check: The immediate color change of the effluent to a dark rust/brown indicates the successful oxidative quenching of unreacted iron species. This validates that the mixture is now safe for standard Medium Pressure Liquid Chromatography (MPLC) purification.

Workflow S1 Syringe A: Amino-alkenol + Pd(OAc)2 Mix T-Mixer (Homogenization) S1->Mix S2 Syringe B: Fe(CO)5 in THF S2->Mix React Tubular Reactor (100°C, in situ CO) Mix->React Continuous Flow Quench Open-Air Quench (Oxidize Fe) React->Quench Depressurize Prod Bicyclic Lactam Isolation Quench->Prod

Fig 2. Continuous-flow Pd-catalyzed carbonylative cyclization workflow using an Fe(CO)5 surrogate.

Quantitative Data and Structural Variations

The adaptability of the 5-aminopent-1-en-3-ol scaffold allows for extensive derivatization, impacting both synthetic yields and biological efficacy. Table 1 summarizes key quantitative data across various applications.

Table 1: Reaction Yields and Biological Activity of 5-Aminopent-1-en-3-ol Derivatives

Scaffold DerivativeSynthetic TransformationTarget Compound / ApplicationYield (%)Biological Target / Activity
N-Boc-5-aminopent-1-en-3-ol Flow Carbonylative Cyclizationrac-6-(Boc)-2-oxa-6-azabicyclo[3.3.0]octan-3-one71%Precursor for alkaloid natural products
N-Tosyl-5-aminopent-1-en-3-ol Flow Carbonylative Cyclization(1S,5R,8R)-8-Hydroxy-6-tosyl-bicyclic lactone62%Synthetic intermediate
Substituted 5-amino-1-penten-3-ol Amine Alkylation / Metal CoordinationOncology Therapeutic Agent>80%HDME Inhibitor (IC₅₀ < 50 nM)
Unprotected 5-aminopent-1-en-3-ol BiBr₃-Initiated CyclizationViverra civetta pheromone precursor74%Fragrance / Natural Product

Conclusion

The naturally occurring 5-aminopent-1-en-3-ol motif bridges the gap between complex natural product synthesis and cutting-edge pharmaceutical development. By understanding the causality of its structural geometry—acting both as an epigenetic metal-coordinating ligand and as an ideal substrate for flow-based carbonylative cyclizations—researchers can reliably harness this scaffold to build robust, self-validating workflows for next-generation therapeutics and complex biomimetic architectures.

References

  • Continuous Pd-Catalyzed Carbonylative Cyclization Using Iron Pentacarbonyl as a CO Source The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Inhibitors of Histone Demethylases (Patent EP3150582A1)
  • Synthesis of (±)-cis-6-methyltetrahydropyran-2-ylacetic acid, a natural product from Viverra civetta, using organoselenium-mediated cyclisation reactions Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • BiBr₃ initiated cyclization-addition reactions: Effect of π-nucleophile on oxocarbenium ion addition and total syntheses of (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl)acetic acid and its trans-diastereomer Tetrahedron (Elsevier) / ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Protecting Group Strategies for 5-Aminopent-1-en-3-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 5-Aminopent-1-en-3-ol (CAS: 87487-96-5) Introduction and Strategic Rationale 5-Aminopent-1-en-3-ol is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 5-Aminopent-1-en-3-ol (CAS: 87487-96-5)

Introduction and Strategic Rationale

5-Aminopent-1-en-3-ol is a highly versatile, bifunctional building block utilized in the synthesis of complex alkaloids, peptidomimetics, and novel therapeutics. The molecule presents three distinct reactive sites: a highly nucleophilic primary aliphatic amine , a secondary allylic alcohol , and a terminal alkene .

When incorporating this molecule into complex synthetic sequences, researchers face distinct chemoselectivity challenges. The primary amine readily undergoes unwanted acylation or alkylation, while the secondary allylic alcohol is susceptible to oxidation, allylic transposition, or elimination (forming a diene) under strongly acidic or basic conditions. Furthermore, the terminal alkene restricts the use of protecting groups that require catalytic hydrogenation for removal (such as Carboxybenzyl [Cbz] or Benzyl [Bn] ethers), as this would inadvertently reduce the double bond to an alkane.

The Orthogonal Solution: N-Boc and O-TBS

To achieve total synthetic control, an orthogonal protection strategy is required—allowing one functional group to be deprotected and manipulated while the other remains secure[1].

  • Amine Protection (N-Boc): The tert-butyloxycarbonyl (Boc) group is selected for the primary amine. It is stable to nucleophiles and basic conditions but can be selectively cleaved under anhydrous acidic conditions [2].

  • Hydroxyl Protection (O-TBS): The tert-butyldimethylsilyl (TBS) group is ideal for the secondary allylic alcohol. It provides significant steric shielding, preventing unwanted side reactions, and is cleaved via fluoride-mediated conditions (e.g., TBAF) that leave the N-Boc group and the alkene entirely intact [1].

Because the primary amine is significantly more nucleophilic than the secondary alcohol, the strategy relies on a sequential protection workflow: selective N-Boc protection followed by O-TBS protection.

Orthogonal Protection Workflow

The following diagram illustrates the divergent pathways available for the selective protection and deprotection of 5-Aminopent-1-en-3-ol, enabling modular functionalization.

OrthogonalProtection Start 5-Aminopent-1-en-3-ol (Free Amine & Free Alcohol) NBoc N-Boc-5-aminopent-1-en-3-ol (Protected Amine, Free Alcohol) Start->NBoc Boc2O, Et3N, DCM (Selective N-Protection) NBoc->Start TFA, DCM (N-Deprotection) FullyProtected N-Boc, O-TBS Protected (Fully Protected Scaffold) NBoc->FullyProtected TBSCl, Imidazole, DMF (O-Protection) FullyProtected->NBoc TBAF, THF (Selective O-Deprotection) OTBS O-TBS-5-aminopent-1-en-3-ol (Free Amine, Protected Alcohol) FullyProtected->OTBS TFA, DCM (Selective N-Deprotection) OTBS->Start TBAF, THF (O-Deprotection)

Caption: Orthogonal protection and deprotection workflow for 5-Aminopent-1-en-3-ol.

Experimental Protocols

The following self-validating protocols have been optimized to maximize yield while preventing over-protection (e.g., O-Boc formation) or degradation of the allylic system.

Protocol 3.1: Selective N-Boc Protection of the Primary Amine

Objective: Chemoselective carbamate formation at the C5 primary amine. Causality Insight: The reaction is initiated at 0 °C to control the exothermic reaction between the highly nucleophilic primary amine and di-tert-butyl dicarbonate (Boc₂O). Triethylamine (Et₃N) acts as a mild base to neutralize any trace acids and drive the equilibrium, while the secondary nature of the allylic alcohol naturally prevents competitive O-acylation under these mild conditions[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 5-Aminopent-1-en-3-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (1.5 equiv, 15 mmol) to the stirring solution.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve Boc₂O (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent localized heating and suppress di-Boc formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Ninhydrin stain will show the disappearance of the primary amine).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield N-Boc-5-aminopent-1-en-3-ol.

Protocol 3.2: O-TBS Protection of the Allylic Alcohol

Objective: Silyl ether formation at the C3 secondary allylic alcohol. Causality Insight: Imidazole is critical in this reaction; it acts not only as an acid scavenger for the generated HCl but also as a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-TBS-imidazole intermediate, which readily silylates the sterically hindered secondary alcohol [1].

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc-5-aminopent-1-en-3-ol intermediate (1.0 equiv, 8 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL) under argon.

  • Catalyst Addition: Add imidazole (2.5 equiv, 20 mmol) and stir until fully dissolved. Cool the mixture to 0 °C.

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 9.6 mmol) in a single portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with diethyl ether (50 mL) and wash extensively with deionized water (4 × 20 mL) to remove the DMF and imidazole salts. Wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 9:1) yields the fully protected N-Boc, O-TBS derivative.

Protocol 3.3: Selective Deprotection Strategies

The true value of this orthogonal system lies in the ability to selectively unveil either functional group.

  • Pathway A: Unveiling the Amine (Cleaving Boc, Preserving TBS)

    • Method: Dissolve the fully protected compound in DCM. Cool to 0 °C. Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours at room temperature.

    • Mechanism: The strong acid protonates the carbamate, leading to the expulsion of a tert-butyl cation (which loses a proton to form isobutylene) and CO₂. The TBS group is generally stable to these specific conditions for short durations, though prolonged exposure must be avoided.

  • Pathway B: Unveiling the Alcohol (Cleaving TBS, Preserving Boc)

    • Method: Dissolve the fully protected compound in anhydrous THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv). Stir at room temperature for 2 hours.

    • Mechanism: The exceptionally strong silicon-fluorine bond (approx. 135 kcal/mol) drives the selective cleavage of the silyl ether. The basicity of TBAF does not affect the acid-labile Boc group [1].

Quantitative Data & Stability Matrix

The following table summarizes the key quantitative parameters, stability profiles, and cleavage conditions for the chosen orthogonal protecting groups.

Protecting GroupTarget Functional GroupReagents for IntroductionCleavage ReagentsStability ProfileIncompatibility
Boc (tert-Butyloxycarbonyl)Primary Amine (C5)Boc₂O, Et₃N, DCM20-50% TFA in DCMStable to nucleophiles, bases, catalytic hydrogenation, and mild Lewis acids.Unstable in strong aqueous or anhydrous acids (e.g., HCl, TFA).
TBS (tert-Butyldimethylsilyl)Secondary Allylic Alcohol (C3)TBSCl, Imidazole, DMF1.0 M TBAF in THFStable to mild acids, mild bases, and catalytic hydrogenation.Unstable to fluoride ions (TBAF, HF) and strong acids.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

  • Bartoli, G., Bosco, M., Carlone, A., Locatelli, M., Melchiorre, P., & Sambri, L. (2004). Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. Organic Letters, 6(22), 3973-3975.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Functionalization of 5-Aminopent-1-en-3-ol

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting the stereoselective reactions of 5-aminopent-1-en-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting the stereoselective reactions of 5-aminopent-1-en-3-ol and its derivatives.

Due to the presence of both a nucleophilic primary amine and an ionizable allylic alcohol, 5-aminopent-1-en-3-ol presents unique chemoselectivity and stereoselectivity challenges during transition-metal catalysis. This portal synthesizes field-proven insights to help you maintain stereochemical fidelity and prevent catalyst deactivation.

Module 1: Mechanistic Causality & Reaction Pathways

Understanding the divergent reactivity of 5-aminopent-1-en-3-ol is critical for troubleshooting. The C3 stereocenter is highly vulnerable to racemization depending on the transition metal used. Palladium systems often proceed via fluxional π -allyl intermediates, whereas Iridium systems can form tightly bound, stereoretentive complexes.

G Substrate 5-Aminopent-1-en-3-ol (Chiral Pool) Pd_Cat Pd(OAc)2 / CO Cyclocarbonylation Substrate->Pd_Cat Fe(CO)5 Flow Ir_Cat Ir•(P,olefin)2I + LiI Allylic Substitution Substrate->Ir_Cat Sulfamic Acid Pi_Allyl_Pd π-Allyl Pd Intermediate (Prone to Isomerization) Pd_Cat->Pi_Allyl_Pd Tight_Ir Tight Ir-Alkene Complex (Stereoretentive) Ir_Cat->Tight_Ir Product_Pd Bicyclic Lactam/Lactone (cis-Diastereoselective) Pi_Allyl_Pd->Product_Pd Internal Attack Product_Ir Chiral Allylic Amine (>98% es) Tight_Ir->Product_Ir External Attack

Fig 1: Divergent stereoselective pathways for 5-Aminopent-1-en-3-ol functionalization.

Module 2: Troubleshooting FAQs

Q: Why does my Pd-catalyzed cyclocarbonylation of 5-aminopent-1-en-3-ol stall at low conversion, and how do I prevent catalyst poisoning? A: The free primary amine is a strong σ -donor that irreversibly coordinates to electrophilic Pd(II) centers, forming stable, catalytically inactive off-cycle complexes. Causality & Solution: You must eliminate the amine's Lewis basicity while preserving its nucleophilicity. Implement N-protection prior to the catalytic step (e.g., converting the amine to an N-methoxycarbonyl derivative)[1]. Alternatively, if protecting groups must be avoided, utilize a continuous-flow reactor with iron pentacarbonyl ( Fe(CO)5​ ) as an in situ CO surrogate. This maintains a high, steady-state concentration of the active Pd-carbonyl species, outcompeting amine coordination and driving the reaction forward[2].

Q: I am observing severe erosion of enantiomeric excess (ee) at the C3 stereocenter during transition-metal functionalization. What is the mechanistic cause? A: In standard Pd-catalyzed allylic substitutions, the formation of a π -allyl palladium intermediate often leads to racemization. If the intermediate undergoes rapid π−σ−π isomerization before nucleophilic attack, the stereochemical memory of the C3 chiral center is permanently lost. Causality & Solution: Switch from a Palladium to an Iridium-based catalyst system. The use of an Ir⋅(P,olefin)2​I complex, modulated by lithium iodide (LiI), enables the stereospecific substitution of unactivated secondary allylic alcohols. The tight coordination sphere of the Ir-alkene complex prevents isomerization, allowing for direct displacement with complete enantiospecificity (>98% es)[3].

Q: How can I control the syn/anti diastereoselectivity when cyclizing 5-aminopent-1-en-3-ol derivatives? A: Diastereoselectivity in these systems is governed by the directing effect of the allylic hydroxyl group and the minimization of A(1,3) strain in the transition state. In cyclocarbonylation reactions, the allylic hydroxyl functionality heavily biases the trajectory of the internal nucleophile, strongly favoring 2,3-cis (syn) stereoselectivity[2]. Causality & Solution: To invert or tune this selectivity, convert the substrate into an allylic bis-trichloroacetimidate. The cyclization of anti-E-bis-imidates under multicoordinating Lewis acid catalysis (e.g., AlCl3​ ) selectively yields the cis-oxazoline, while anti-Z-bis-imidates favor the trans-isomer, giving you programmable control over the 1,2-amino alcohol geometry[4].

Module 3: Quantitative Data & Catalyst Benchmarking

Use the following benchmark data to select the appropriate catalyst system based on your target stereochemical outcome.

Catalyst SystemReaction TypeAdditive / CO SourceYield (%)Stereochemical Outcome
Pd(OAc)₂ / Ligand Cyclocarbonylation Fe(CO)5​ (Continuous Flow)64–85%>90% de (cis-selective)[2]
Ir•(P,olefin)₂I + LiI Stereospecific SubstitutionSulfamic Acid / LiI70–85%>98% es (Stereoretentive)[3]
Pd(PPh₃)₄ Decarboxylative Carbonylation1 atm CO gas75–90%trans-selective[1]
AlCl₃ (Lewis Acid) Bis-imidate CyclizationNoncoordinating solvent80–92%Geometry-dependent (cis or trans)[4]

Module 4: Self-Validating Experimental Protocols

Protocol A: Continuous Flow Pd-Catalyzed Cyclocarbonylation

Purpose: Scalable synthesis of bicyclic lactams/lactones with high cis-diastereoselectivity while avoiding CO gas hazards and catalyst poisoning.

  • Substrate Preparation: Dissolve 5-aminopent-1-en-3-ol (synthesized via LAH reduction of the corresponding nitrile[2]) in anhydrous THF (0.5 M).

  • Catalyst Solution: Prepare a separate solution of Pd(OAc)₂ (5 mol%) and the appropriate phosphine ligand in THF.

  • CO Surrogate Integration: Introduce Fe(CO)5​ (1.5 equiv) into the substrate stream.

  • Flow Execution: Pump the substrate/ Fe(CO)5​ stream and the catalyst stream through a T-mixer into a heated tube reactor (typically 80–100 °C) with a residence time of 20–30 minutes.

  • Self-Validation Checkpoint: Monitor the reactor outflow via inline IR spectroscopy (tracking the disappearance of the Fe(CO)5​ band and the appearance of the lactam/lactone carbonyl stretch). If unreacted starting material is detected, increase the residence time rather than temperature to prevent thermal degradation of the catalyst.

Protocol B: Stereospecific Ir-Catalyzed Allylic Amination

Purpose: Direct conversion of the C3 allylic alcohol to a primary amine without loss of enantiomeric purity.

  • Catalyst Activation: In a glovebox, mix [Ir(cod)Cl]2​ (2 mol%), chiral or achiral phosphoramidite-olefin ligand (8 mol%), and LiI (10 mol%) in THF. Stir for 30 minutes to generate the active Ir⋅(P,olefin)2​I complex[3].

  • Reagent Addition: Add the enantioenriched 5-aminopent-1-en-3-ol substrate (1.0 equiv) and sulfamic acid (1.5 equiv) to the catalyst solution.

  • Reaction Conditions: Seal the vessel, remove it from the glovebox, and stir at 50 °C for 12–24 hours.

  • Self-Validation Checkpoint: Isolate the product and analyze via chiral HPLC. The protocol is self-validating if the enantiomeric specificty (es) is >98%. If es drops, it indicates moisture contamination or insufficient LiI, which is required to modulate the Ir complex and prevent competitive π−σ−π isomerization.

References

  • Markovic, M., et al. "Continuous Pd-Catalyzed Carbonylative Cyclization Using Iron Pentacarbonyl as a CO Source." The Journal of Organic Chemistry - ACS Publications, 2019.[Link]

  • Defieber, C., et al. "Stereospecific Substitution of Allylic Alcohols To Give Optically Active Primary Allylic Amines: Unique Reactivity of a (P,alkene)Ir Complex Modulated by Iodide." Journal of the American Chemical Society, 2010.[Link]

  • Bando, T., et al. "Efficient Synthesis of 2-Vinyl-y-butyrolactones and 2-Vinyl-y-butyrolactams by Palladium-Catalyzed Decarboxylative Carbonylation." Bulletin of the Chemical Society of Japan, 1992.[Link]

  • Arnold, A., et al. "Unsaturated syn- and anti-1,2-Amino Alcohols by Cyclization of Allylic Bis-trichloroacetimidates. Stereoselectivity Dependence on Substrate Configuration." The Journal of Organic Chemistry - ACS Publications, 2014.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Aminopent-1-en-3-ol vs. 5-Aminopentanol

As application scientists and synthetic chemists, we frequently encounter the challenge of selecting the optimal bifunctional building block for complex molecular architectures. Amino alcohols are foundational to pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and synthetic chemists, we frequently encounter the challenge of selecting the optimal bifunctional building block for complex molecular architectures. Amino alcohols are foundational to pharmaceutical synthesis, but subtle structural variations dictate entirely divergent reactivity profiles.

This guide provides an in-depth, objective comparison between two C5 amino alcohols: 5-aminopentanol (a saturated, primary alcohol) and 5-aminopent-1-en-3-ol (an unsaturated, secondary allylic alcohol). By analyzing the causality behind their chemical behaviors, we provide a framework for leveraging these molecules in advanced synthetic workflows.

Structural and Electronic Profiling: The Causality of Reactivity

The fundamental divergence in reactivity between these two molecules stems from the electronic environment surrounding their hydroxyl groups.

  • 5-Aminopentanol (5-Amino-1-pentanol): This molecule features a fully saturated carbon backbone terminating in a primary amine and a primary hydroxyl group. The primary hydroxyl group (-CH₂OH) exhibits minimal steric hindrance, making it highly accessible for classical SN2 substitutions, rapid esterification, and sequential oxidation to aldehydes or carboxylic acids 1.

  • 5-Aminopent-1-en-3-ol: The presence of a C1-C2 terminal alkene adjacent to the C3 hydroxyl group classifies this as a secondary allylic alcohol . This allylic moiety fundamentally alters the molecule's electronic landscape. Upon activation (e.g., protonation or metal coordination), it forms a resonance-stabilized carbocation or π -allyl metal complex. This enables facile SN1-type reactions and transition-metal-catalyzed cross-couplings that are impossible for its saturated counterpart 2.

Comparative Reactivity & Transformation Pathways

Oxidation Dynamics

Because 5-aminopentanol possesses two α -hydrogens at the C1 position, it can undergo two stages of oxidation—first to an aldehyde, and subsequently to 5-aminopentanoic acid. Under Rh/Ru-catalyzed dehydrogenation conditions, this rapidly cyclizes to form valerolactam in yields exceeding 90% 3. Conversely, 5-aminopent-1-en-3-ol has only one α -hydrogen. Its oxidation terminates at the ketone stage, yielding an α,β -unsaturated ketone. While thermodynamically stabilized by conjugation, this product is highly reactive toward Michael additions.

Intramolecular Cyclization

The distance between the nucleophilic primary amine and the electrophilic carbon dictates cyclization, but the activation energy required differs drastically:

  • Saturated Pathway: 5-aminopentanol requires harsh thermal conditions (e.g., zeolite catalysis at ~350 °C) or prior conversion of the -OH to a potent leaving group (like a tosylate) to cyclocondense into a piperidine ring 45.

  • Allylic Pathway: 5-aminopent-1-en-3-ol readily undergoes palladium-catalyzed cyclocarbonylation or Tsuji-Trost intramolecular cyclization. The Pd(0) catalyst ionizes the allylic alcohol to form an electrophilic π -allyl palladium intermediate. The tethered amine then attacks regioselectively at the terminal C1 position (driven by thermodynamics and the avoidance of a strained 4-membered ring), forming a 1,2,3,6-tetrahydropyridine derivative under exceptionally mild conditions 6 []().

Reactivity Substrate1 5-Aminopentanol (Primary OH, Saturated) Ox1 Oxidation (Aldehyde / Carboxylic Acid) Substrate1->Ox1 Cyc1 Cyclocondensation (Piperidine via Zeolite) Substrate1->Cyc1 Substrate2 5-Aminopent-1-en-3-ol (Secondary Allylic OH, Alkene) Ox2 Oxidation (α,β-Unsaturated Ketone) Substrate2->Ox2 Allyl Tsuji-Trost Substitution (Pd-Catalyzed) Substrate2->Allyl Cyc2 Intramolecular Cyclization (Tetrahydropyridine) Substrate2->Cyc2

Divergent chemical reactivity pathways of 5-aminopentanol and 5-aminopent-1-en-3-ol.

Quantitative Performance Data

The following table summarizes the physicochemical and reactive distinctions between the two substrates, providing a quick-reference guide for synthetic planning.

Parameter5-Aminopentanol5-Aminopent-1-en-3-ol
Structural Motif Saturated aliphatic chainTerminal alkene, allylic system
Hydroxyl Classification Primary (-CH₂OH)Secondary, Allylic (>CHOH)
Steric Hindrance (OH) LowModerate
Oxidation Pathway Aldehyde Carboxylic Acid α,β -Unsaturated Ketone
Substitution Mechanism SN2 (Requires strong activation)SN1 / Tsuji-Trost (Pd-catalyzed)
Cyclization Product Piperidine / Valerolactam1,2,3,6-Tetrahydropyridine / Lactams

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. We explicitly detail the causality behind reagent selection and the analytical markers required to confirm success.

Protocol A: Chemoselective N-Protection of 5-Aminopentanol

Causality: Because the primary amine is a stronger nucleophile than the primary alcohol, it will competitively interfere with downstream O-acylations or oxidations. We utilize Di-tert-butyl dicarbonate (Boc₂O) to mask the amine chemoselectively, allowing subsequent selective reactions at the hydroxyl group 1.

  • Preparation: Dissolve 5-aminopentanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 eq) to act as an acid scavenger and activate the amine. Cool the mixture to 0 °C to control the exothermic reaction.

  • Protection: Dropwise add a solution of Boc₂O (1.05 eq) in DCM. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with water, separate the organic layer, and wash with brine. Dry over MgSO₄ and concentrate under vacuum.

  • Validation System: Monitor the reaction via TLC (ninhydrin stain). The disappearance of the highly polar, ninhydrin-positive baseline spot confirms amine consumption. Post-workup, ¹H NMR must show a distinct 9H singlet near δ 1.44 ppm, confirming the integration of the Boc group.

Protocol B: Pd-Catalyzed Intramolecular Cyclization of 5-Aminopent-1-en-3-ol

Causality: We exploit the allylic alcohol's unique ability to form a π -allyl palladium complex. This transient electrophile allows the tethered primary amine to perform an intramolecular attack, bypassing the harsh thermal conditions required for saturated amino alcohols 6.

  • Catalyst Activation: In a Schlenk flask, dissolve Pd(PPh₃)₄ (5 mol%) in degassed tetrahydrofuran (THF).

  • Substrate Introduction: Add 5-aminopent-1-en-3-ol (1.0 eq) to the solution at room temperature.

  • Cyclization: Heat the mixture to 60 °C for 12 hours. The Pd(0) coordinates to the alkene, oxidatively adds into the C-O bond (releasing water), and forms the π -allyl intermediate. The terminal amine attacks the C1 position.

  • Isolation: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via basic alumina chromatography.

  • Validation System: GC-MS analysis must indicate an [M-18] mass peak, confirming the loss of water and successful cyclization. ¹H NMR will confirm the regioselectivity by showing the migration of the alkene protons into the ring (characteristic multiplet at δ 5.6-5.8 ppm for the internal double bond of 1,2,3,6-tetrahydropyridine).

Mechanism A 5-Aminopent-1-en-3-ol (Substrate) B Pd(0) Coordination & Oxidative Addition A->B C π-Allyl-Palladium Intermediate B->C D Intramolecular Attack (N to C1 position) C->D E 1,2,3,6-Tetrahydropyridine (6-Membered Ring) D->E

Mechanism of Pd-catalyzed intramolecular Tsuji-Trost cyclization of 5-aminopent-1-en-3-ol.

Conclusion

For drug development professionals, the choice between these two C5 amino alcohols dictates the entire synthetic strategy. 5-Aminopentanol is the superior choice for straightforward linear functionalizations, esterifications, and polycondensations due to its unhindered primary alcohol. Conversely, 5-Aminopent-1-en-3-ol is a powerful synthon for generating complex, unsaturated N-heterocycles under mild, transition-metal-catalyzed conditions, leveraging the intrinsic reactivity of its allylic system.

Sources

Comparative

mass spectrometry fragmentation pattern analysis of 5-Aminopent-1-en-3-ol

Executive Summary 5-Aminopent-1-en-3-ol (CAS: 87487-96-5) is a highly polar, bifunctional aliphatic building block frequently utilized in the synthesis of complex lactones and pharmaceutical intermediates. Characterizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminopent-1-en-3-ol (CAS: 87487-96-5) is a highly polar, bifunctional aliphatic building block frequently utilized in the synthesis of complex lactones and pharmaceutical intermediates. Characterizing its mass spectrometry (MS) fragmentation pattern presents a unique analytical challenge due to the presence of three distinct functional groups: a terminal alkene, a secondary hydroxyl, and a primary amine.

This guide objectively compares three premier mass spectrometry platforms—High-Resolution Mass Spectrometry (LC-HRMS), Triple Quadrupole (LC-QqQ-MS), and Gas Chromatography-Mass Spectrometry (GC-EI-MS)—for the structural elucidation and quantitative analysis of this molecule.

Mechanistic Fragmentation: The Odd- vs. Even-Electron Paradigm

Before selecting a platform, we must establish the theoretical gas-phase behavior of 5-Aminopent-1-en-3-ol, as its fragmentation is entirely dependent on the ionization mechanism .

Soft Ionization (ESI+): Even-Electron Pathway Under positive Electrospray Ionization (ESI+), the molecule yields a protonated, even-electron precursor ion [M+H]+ at exact mass m/z 102.0919. Because even-electron ions resist homolytic cleavage, the dominant fragmentation pathways under Collision-Induced Dissociation (CID) are heterolytic neutral losses:

  • Dehydration: Loss of H2​O (-18.0106 Da) from the secondary hydroxyl yields an extended conjugated system at m/z 84.0813.

  • Deamination: Loss of NH3​ (-17.0265 Da) from the primary amine yields m/z 85.0654.

Hard Ionization (EI): Odd-Electron Pathway Conversely, under 70 eV Electron Ionization (EI), the molecule forms a radical cation ( M∙+ at m/z 101). This odd-electron species undergoes classic homolytic α -cleavage. The nitrogen lone pair strongly directs cleavage of the C4-C5 bond, yielding a base peak at m/z 30 ( [CH2​=NH2​]+ ). Secondary α -cleavage driven by the oxygen yields m/z 57 ( [C3​H5​O]+ ).

fragmentation M [M+H]+ m/z 102.09 H2O_loss [M+H - H2O]+ m/z 84.08 M->H2O_loss Dehydration (-18 Da) NH3_loss [M+H - NH3]+ m/z 85.06 M->NH3_loss Deamination (-17 Da) Both_loss [M+H - H2O - NH3]+ m/z 67.05 H2O_loss->Both_loss -NH3 NH3_loss->Both_loss -H2O

Fig 1: Even-electron CID fragmentation pathways for 5-Aminopent-1-en-3-ol in ESI+.

Platform Comparison & Causality Analysis

Platform A: LC-HRMS (Orbitrap / Q-TOF)
  • Performance: Exceptional for de novo structural elucidation and distinguishing isobaric fragments. Differentiating between a loss of NH3​ (17.0265 Da) and a hypothetical loss of OH (17.0027 Da) requires a resolving power >30,000, which an Orbitrap easily achieves .

  • Causality for Method Design: Because 5-Aminopent-1-en-3-ol is a highly polar, low-molecular-weight compound, it exhibits near-zero retention on standard C18 Reversed-Phase columns, eluting in the void volume where severe matrix ion suppression occurs. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) must be coupled with the HRMS to ensure adequate retention via partitioning and electrostatic interactions.

Platform B: LC-QqQ-MS/MS
  • Performance: The gold standard for targeted, high-throughput quantitation (e.g., pharmacokinetic profiling).

  • Causality for Method Design: By utilizing Multiple Reaction Monitoring (MRM)—isolating m/z 102 in Q1, fragmenting in Q2, and monitoring m/z 84 in Q3—the QqQ platform virtually eliminates background noise. This provides limits of detection (LOD) orders of magnitude lower than HRMS. However, its unit mass resolution (~0.7 Da FWHM) cannot definitively confirm structural isomers without chromatographic separation.

Platform C: GC-EI-MS
  • Performance: Unmatched for standardized library matching (NIST/Wiley) due to highly reproducible 70 eV hard ionization.

  • Causality for Method Design: The raw analyte cannot be injected directly into a GC. The active hydrogens on the -OH and -NH2 groups will aggressively hydrogen-bond with silanol groups on the GC column's stationary phase, causing severe peak tailing, irreversible adsorption, and thermal degradation. Pre-column derivatization (e.g., silylation) is strictly required to replace these active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

workflow Start Sample: 5-Aminopent-1-en-3-ol Decision Primary Analytical Goal? Start->Decision HRMS LC-HRMS (Orbitrap/Q-TOF) Exact Mass & Structural Elucidation Decision->HRMS Unknowns/Metabolites QqQ LC-QqQ-MS High-Sensitivity Quantitation Decision->QqQ Targeted PK/PD GCMS GC-EI-MS Library Matching & Hard Ionization Decision->GCMS Standardized Library Direct HILIC LC Separation (High Polarity Retention) HRMS->Direct QqQ->Direct Deriv Derivatization Required (TMS for -OH/-NH2) GCMS->Deriv

Fig 2: Decision matrix for selecting the optimal MS platform for amino alcohol analysis.

Quantitative Performance Metrics

FeatureLC-HRMS (Orbitrap/Q-TOF)LC-QqQ-MS/MSGC-EI-MS
Primary Application Structural Elucidation & Exact MassHigh-Sensitivity Targeted QuantitationStandardized Library Matching
Ionization Mode Soft (ESI / HESI)Soft (ESI / APCI)Hard (70 eV EI)
Precursor Ion [M+H]+ (m/z 102.0919) [M+H]+ (m/z 102.1) M∙+ (m/z 101.1)
Key Fragment Ions m/z 84.0808, 85.0648m/z 84.1, 85.1m/z 30.0, 57.0 (Derivatized: shifted by TMS)
Sample Prep Requirement Direct injection (HILIC recommended)Direct injection (HILIC or RP)Mandatory Derivatization (e.g., BSTFA)
Mass Resolving Power > 100,000 FWHMUnit (~0.7 Da FWHM)Unit (~0.7 Da FWHM)

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must operate as a self-validating system. Below are the execution protocols for the two most orthogonal platforms.

Protocol A: LC-HRMS Structural Elucidation (Adapted from Ley et al.) [2]
  • System Suitability Test (SST): Prior to sample analysis, infuse a calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is tuned to < 2 ppm.

  • Sample Preparation: Dissolve 5-Aminopent-1-en-3-ol in MS-grade Methanol to a concentration of 1 µg/mL.

    • Self-Validation Step: Spike the sample with 100 ng/mL of a stable isotope-labeled internal standard (IS) (e.g., a 13C -labeled amino alcohol analog). This IS normalizes for ESI ion suppression and tracks real-time mass drift.

  • Chromatography (HILIC): Inject 2 µL onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The ammonium formate buffer is critical to maintain a consistent acidic pH, ensuring the primary amine remains protonated ( [R−NH3​]+ ) for stable ESI+ generation.

  • Mass Spectrometry: Operate the Orbitrap in positive Heated Electrospray Ionization (HESI) mode. Set resolution to 100,000 FWHM. Scan range: 50–250 m/z.

Protocol B: GC-EI-MS Derivatization Workflow
  • Drying: Transfer 10 µL of the sample to a glass vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Even trace amounts of residual water will aggressively hydrolyze the silylation reagent, ruining the derivatization and degrading the GC column.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous Pyridine. Cap tightly and incubate at 60°C for 30 minutes.

  • Self-Validation (Reagent Blank): Prepare a blank containing only BSTFA, TMCS, and Pyridine, subjected to the exact same heating protocol.

    • Causality: This blank must be injected first. It ensures that no siloxane artifact peaks (e.g., m/z 73, 147) from the reagent or column bleed are misidentified as analyte fragments.

  • Analysis: Inject 1 µL into the GC-MS (split ratio 10:1) using an HP-5MS column. The EI source must be tuned to exactly 70 eV to ensure the resulting spectra can be accurately matched against the NIST empirical library.

References

  • Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Continuous Pd-Catalyzed Carbonylative Cyclization Using Iron Pentacarbonyl as a CO Source Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Validation

A Researcher's Guide to the Vibrational Landscape of 5-Aminopent-1-en-3-ol: An FT-IR Spectroscopic Analysis

For the discerning researcher in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. 5-Aminopent-1-en-3-ol, a chiral amino alcohol, presents a unique combination of...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. 5-Aminopent-1-en-3-ol, a chiral amino alcohol, presents a unique combination of functional groups that make it a valuable synthon. This guide provides an in-depth characterization of 5-aminopent-1-en-3-ol using Fourier-Transform Infrared (FT-IR) spectroscopy, offering a predictive peak assignment, a comparative analysis with other spectroscopic techniques, and a detailed experimental protocol.

The Vibrational Signature: Predicting the FT-IR Spectrum

The FT-IR spectrum of 5-aminopent-1-en-3-ol is a composite of the vibrational modes of its constituent functional groups: a primary amine (-NH2), a secondary alcohol (-OH), and a terminal vinyl group (-CH=CH2). The interaction between these groups, particularly potential intramolecular hydrogen bonding, can lead to subtle shifts in peak positions and changes in peak shapes. Below is a detailed, predictive assignment of the characteristic absorption bands.

Data Presentation: Predicted FT-IR Peak Assignments for 5-Aminopent-1-en-3-ol
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Characteristics
3550 - 3200O-H (Alcohol)Stretching (H-bonded)Strong, Broad
3500 - 3300N-H (Amine)Asymmetric & Symmetric StretchingMedium (two bands for primary amine)
3100 - 3010=C-H (Vinyl)StretchingMedium
2950 - 2850C-H (Alkyl)Asymmetric & Symmetric StretchingMedium to Strong
1680 - 1620C=C (Vinyl)StretchingVariable, often weak to medium
1650 - 1580N-H (Amine)Scissoring (Bending)Medium to Strong
1470 - 1430C-H (Vinyl)In-plane Bending (Scissoring)Medium
1124 - 1087C-O (Secondary Alcohol)StretchingStrong
995 - 985 & 920 - 905=C-H (Vinyl)Out-of-plane Bending (Wagging)Strong (two distinct bands)
880 - 820N-H (Amine)WaggingMedium, Broad

Causality Behind Experimental Choices: Interpreting the Spectrum

The predicted spectrum reveals the molecule's key structural features. The broadness of the O-H stretching band is a hallmark of hydrogen bonding, a critical consideration in understanding the compound's physical properties and intermolecular interactions.[1][2] The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine.[3]

The vinyl group presents a rich fingerprint region. The C=C stretching frequency can be influenced by conjugation, though in this isolated system, it is expected in the typical range.[4] The out-of-plane =C-H bending vibrations are particularly diagnostic, with two strong bands expected for a monosubstituted alkene.[5][6] The C-O stretching vibration of the secondary alcohol is anticipated to be a strong band in the 1124-1087 cm⁻¹ region.[1]

A Comparative Perspective: FT-IR in the Analytical Toolkit

While FT-IR provides invaluable information about the functional groups present, a comprehensive characterization relies on a multi-technique approach.

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Functional groups, bonding information.Fast, non-destructive, sensitive to changes in chemical environment.Does not provide detailed information on the carbon skeleton or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.Provides a complete structural picture.Longer acquisition times, requires deuterated solvents.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns.High sensitivity, provides molecular formula.Isomers can be difficult to distinguish.

In the context of 5-aminopent-1-en-3-ol, ¹H and ¹³C NMR would be essential to confirm the carbon skeleton and the precise location of the functional groups. Mass spectrometry would definitively establish the molecular weight. The synergy of these techniques provides a self-validating system for structural elucidation.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This section details a standard operating procedure for obtaining the FT-IR spectrum of 5-aminopent-1-en-3-ol.

Materials and Instrumentation
  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Agilent Cary 630)

  • Sample of 5-aminopent-1-en-3-ol

  • Potassium Bromide (KBr) for pellet preparation (if sample is solid) or appropriate solvent (e.g., CCl₄) for solution-phase analysis.

  • Mortar and pestle

  • Hydraulic press

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

    • Run a background scan to account for atmospheric H₂O and CO₂. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid):

    • If 5-aminopent-1-en-3-ol is a liquid, place a small drop between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Sample Preparation (KBr Pellet - for solid samples or viscous liquids):

    • Grind a small amount of the sample with dry KBr powder in a mortar and pestle.

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

  • Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the spectrum over the desired range (typically 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction and peak picking using the spectrometer's software.

    • Label the significant peaks and compare them to the predicted values and reference spectra.

Visualizing Molecular Vibrations

The following diagram illustrates the key functional groups of 5-aminopent-1-en-3-ol and their associated vibrational modes that are detectable by FT-IR spectroscopy.

G cluster_molecule 5-Aminopent-1-en-3-ol mol C₅H₁₁NO OH O-H (Alcohol) ~3400 cm⁻¹ (stretch) mol->OH O-H Stretch NH2 N-H (Amine) ~3400 cm⁻¹ (stretch) ~1615 cm⁻¹ (bend) mol->NH2 N-H Stretch/Bend Vinyl Vinyl Group =C-H ~3050 cm⁻¹ (stretch) C=C ~1640 cm⁻¹ (stretch) =C-H ~950 cm⁻¹ (bend) mol->Vinyl Vinyl Vibrations CO C-O (Alcohol) ~1100 cm⁻¹ (stretch) mol->CO C-O Stretch

Caption: Key functional groups and their characteristic vibrational regions in 5-aminopent-1-en-3-ol.

Conclusion

FT-IR spectroscopy serves as a rapid and informative tool for the initial characterization of 5-aminopent-1-en-3-ol. By understanding the characteristic vibrational frequencies of its alcohol, amine, and vinyl functionalities, researchers can confidently identify this molecule and assess its purity. For unambiguous structural confirmation, a correlative approach with NMR and Mass Spectrometry is strongly recommended. This guide provides the foundational knowledge for leveraging FT-IR spectroscopy to its full potential in the analysis of this versatile chemical building block.

References

  • Characterization of Vinyl-Substituted, Carbon−Carbon Double Bonds by GC/FT-IR Analysis. Analytical Chemistry. [Link]

  • Characterization of vinyl-substituted, carbon-carbon double bonds by GC/FT-IR analysis. Analytical Chemistry. [Link]

  • FTIR spectra of the absorption peaks of the vinyl group (C=C) and the... - ResearchGate. [Link]

  • Determination of the vinyl content of polyethylene resins - Agilent. [Link]

  • FTIR Functional Group Database Table with Search - InstaNANO. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

Sources

Comparative

Benchmarking 5-Aminopent-1-en-3-ol Against Alternative Allylic Amino Alcohols: A Comprehensive Guide for Drug Development

As a Senior Application Scientist, I approach the synthesis and application of allylic amino alcohols not merely as a sequence of laboratory steps, but as a complex system of competing kinetic and thermodynamic pathways....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis and application of allylic amino alcohols not merely as a sequence of laboratory steps, but as a complex system of competing kinetic and thermodynamic pathways. Allylic amino alcohols are highly versatile bifunctional building blocks in organic synthesis, serving as critical intermediates for nonproteinogenic amino acids, chiral auxiliaries, and pharmaceutical agents[1].

Among these, 5-Aminopent-1-en-3-ol (CAS: 87487-96-5) stands out as a prime linear aliphatic candidate, frequently utilized in complex transition-metal-catalyzed cyclizations[2]. This guide objectively benchmarks 5-Aminopent-1-en-3-ol against cyclic (e.g., pinene-derived 2-MAP/3-MAP) and aromatic allylic amino alcohols, providing researchers with evidence-based protocols, mechanistic insights, and self-validating experimental workflows.

Comparative Benchmarking Analysis

When selecting an allylic amino alcohol for a synthetic route, the choice heavily depends on the required stereocontrol, steric bulk, and downstream functionalization. The table below summarizes the quantitative and qualitative performance metrics of 5-Aminopent-1-en-3-ol against its primary structural alternatives.

Compound ClassRepresentative MoleculeCAS NumberOptimal SynthesisPrimary ApplicationKey Performance Metric
Linear Aliphatic 5-Aminopent-1-en-3-ol87487-96-5Nitrile Reduction (LAH)Pd-Catalyzed CyclocarbonylationHigh flow-chemistry conversion[2]
Bicyclic (Terpene) 2-MAP / 3-MAPN/AOximation & ReductionChiral Auxiliaries>99% enantiomeric excess (ee)[3]
Linear Aromatic 1-Phenyl-1-nonen-3-ol derivs.N/AEnone Reduction (NaBH4)Antineoplastic ScreeningHigh 1,2-chemoselectivity[4]
  • 5-Aminopent-1-en-3-ol is highly favored in continuous flow chemistry. Its minimal steric hindrance allows for the rapid insertion of CO sources (like iron pentacarbonyl) during Pd-catalyzed carbonylative cyclizations, making it ideal for scalable natural product synthesis[2].

  • Pinene-derived amino alcohols (2-MAP/3-MAP) are benchmarked as superior chiral auxiliaries. Their rigid bicyclic framework provides exceptional facial shielding, enabling near-perfect (>99% ee) asymmetric induction in diethylzinc additions to benzaldehyde[3].

  • Aromatic allylic amino alcohols are often synthesized for antineoplastic screening. The highly polarized olefinic system requires careful chemoselective reduction to prevent the saturation of the double bond[4].

Mechanistic Workflows & Logical Relationships

The divergent synthesis and application pathways of these compounds dictate their utility in drug discovery. The diagram below maps the logical flow from precursor selection to final application.

G Start Allylic Amino Alcohol Precursors Linear Linear Precursors (e.g., Nitriles/Enones) Start->Linear Cyclic Cyclic Precursors (e.g., (+)-Nopinone) Start->Cyclic LAH LAH Reduction (Anhydrous THF) Linear->LAH Strong Reduction (Nitrile to Amine) NaBH4 NaBH4 Reduction (Aq. Methanol) Linear->NaBH4 Chemoselective (Enone to Alcohol) Product2 2-MAP / 3-MAP (Cyclic Allylic) Cyclic->Product2 Oximation & Reduction Product1 5-Aminopent-1-en-3-ol (Linear Allylic) LAH->Product1 NaBH4->Product1 App1 Pd-Catalyzed Cyclocarbonylation Product1->App1 Flow Chemistry App2 Chiral Auxiliary (Asymmetric Induction) Product2->App2 >99% ee

Fig 1: Synthesis workflows and divergent applications of linear vs. cyclic allylic amino alcohols.

Experimental Methodologies & Self-Validating Protocols

A robust chemical protocol must be a self-validating system; the conditions chosen must inherently prevent side reactions and drive the equilibrium toward the desired product. Below are the benchmarked methodologies for synthesizing these critical intermediates.

Protocol A: Synthesis of 5-Aminopent-1-en-3-ol via Nitrile Reduction

This protocol leverages Lithium Aluminum Hydride (LAH) to reduce a cyano group to a primary amine while preserving the allylic alcohol moiety[2].

  • Preparation: Dissolve the nitrile precursor (1.0 equiv) in anhydrous THF under an inert argon atmosphere.

    • Causality: THF acts as a weakly coordinating solvent that stabilizes the lithium ion. Strict anhydrous conditions are mandatory; trace water will violently hydrolyze LAH, generating H2​ gas and destroying the reducing agent's stoichiometry.

  • Reduction: Cool the solution to 0 °C using an ice bath and add LAH (2.0 equiv) portionwise over 30 minutes.

    • Causality: The reduction of nitriles is highly exothermic. Sub-ambient temperatures prevent thermal runaway and suppress undesired reductive cleavage of the allylic C-O bond.

  • Quenching (Fieser Method): For every x grams of LAH used, sequentially add x mL of distilled water, x mL of 15% NaOH (aq), and 3x mL of distilled water. Stir vigorously for 15 minutes.

    • Causality: Standard aqueous quenching forms a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the precipitation of granular, easily filterable aluminate salts, ensuring high recovery of the highly hydrophilic 5-Aminopent-1-en-3-ol.

Protocol B: Chemoselective Synthesis of Aromatic Allylic Amino Alcohols

When reducing conjugated enones (e.g., Mannich bases) to allylic amino alcohols, LAH often fails by promoting 1,4-conjugate addition, yielding saturated alcohols. Sodium borohydride ( NaBH4​ ) is the benchmarked alternative[4].

  • Solvent Selection: Dissolve the enone precursor in an aqueous methanol mixture (80:20 MeOH: H2​O ).

    • Causality: While pure methanol is standard for NaBH4​ reductions, aqueous methanol is deliberately chosen here to prevent solvent addition (methoxylation) to the highly electrophilic β -carbon of the polarized olefinic system[4].

  • Temperature Control: Cool the reaction vessel to between -10 °C and 0 °C before the portionwise addition of NaBH4​ .

    • Causality: Low temperatures kinetically favor 1,2-reduction (direct hydride attack at the carbonyl carbon) over 1,4-reduction, maximizing the yield of the allylic alcohol and preserving the critical double bond[4].

  • Reaction Monitoring: Limit reaction time to <2 hours and monitor strictly via TLC.

    • Causality: Prolonged exposure to hydride sources, even mild ones like NaBH4​ , can lead to creeping over-reduction of the alkene over time.

Applications in Advanced Catalysis and Drug Discovery

The true value of benchmarking these compounds lies in their downstream applications. The utility of 5-Aminopent-1-en-3-ol is prominently showcased in continuous flow chemistry. It serves as a prime substrate for Pd-catalyzed cyclocarbonylation, reacting with iron pentacarbonyl to form complex lactams and azabicyclic structures[2]. These scaffolds are critical in the development of novel therapeutics and the total synthesis of natural products.

Conversely, bulky allylic amino alcohols like 2-MAP and 3-MAP dominate the realm of asymmetric catalysis, where their rigid stereocenters dictate the geometry of transition states[3]. Furthermore, β,γ -unsaturated amino acids derived from these allylic alcohols are actively investigated as suicide enzyme inhibitors, representing a major frontier in targeted drug discovery[1].

References

  • Continuous Pd-Catalyzed Carbonylative Cyclization Using Iron Pentacarbonyl as a CO Source Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Monoterpene amino alcohols in multicomponent synthesis of chiral hetero- and carbocycles Source: ResearchGate URL:[Link]

  • Hydride Reductions of 1-Phenyl-1-nonen-3-one: Mass Spectrometry of ... Source: Canadian Journal of Chemistry URL:[Link]

  • Investigations of a Nucleophilic Alaninol Synthon Derived from Serine Source: ACS Publications URL:[Link]

Sources

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